molecular formula C20H15F2N3O8S2 B11024951 N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

Cat. No.: B11024951
M. Wt: 527.5 g/mol
InChI Key: HXHFARWRJXTBJU-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structural features, including difluorophenyl, nitrophenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products

    Amines: From the reduction of nitro groups.

    Halogenated Compounds: From halogenation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Properties

Molecular Formula

C20H15F2N3O8S2

Molecular Weight

527.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C20H15F2N3O8S2/c1-12-3-6-15(10-19(12)23(26)27)34(30,31)25(14-5-8-17(21)18(22)9-14)35(32,33)16-7-4-13(2)20(11-16)24(28)29/h3-11H,1-2H3

InChI Key

HXHFARWRJXTBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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